2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one
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Overview
Description
2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains nitrogen, sulfur, and chlorine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride under controlled conditions to form the desired thiazinone ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-1,3-thiazin-4-one: Lacks the chlorine atom, leading to different reactivity and biological activity.
5-Chloro-2-aminothiazole: Contains a similar thiazole ring but differs in the position of the chlorine and amino groups.
2-Amino-4-chlorothiazole: Another related compound with different substitution patterns on the thiazole ring.
Uniqueness
2-Amino-5-chloro-5,6-dihydro-4H-1,3-thiazin-4-one is unique due to the presence of both chlorine and amino groups on the thiazinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60712-53-0 |
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Molecular Formula |
C4H5ClN2OS |
Molecular Weight |
164.61 g/mol |
IUPAC Name |
2-amino-5-chloro-5,6-dihydro-1,3-thiazin-4-one |
InChI |
InChI=1S/C4H5ClN2OS/c5-2-1-9-4(6)7-3(2)8/h2H,1H2,(H2,6,7,8) |
InChI Key |
HZHXDDXJQOMLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N=C(S1)N)Cl |
Origin of Product |
United States |
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